molecular formula C23H26N4O B4961647 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide

2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide

Cat. No.: B4961647
M. Wt: 374.5 g/mol
InChI Key: RJLCRAPQBSGTDD-UHFFFAOYSA-N
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Description

2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, a pyrazolyl group, and an indene carboxamide moiety

Properties

IUPAC Name

2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-27(17-18-7-3-2-4-8-18)23(13-20-9-5-6-10-21(20)14-23)22(28)24-12-11-19-15-25-26-16-19/h2-10,15-16H,11-14,17H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLCRAPQBSGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Benzyl and Methylamino Groups: The benzyl and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylamines.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction between the carboxylic acid derivative of the indene core and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides for nucleophilic substitution, electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzyl and pyrazolyl derivatives.

Scientific Research Applications

2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant.

Uniqueness

2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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